2-(3-Methoxyphenoxy)benzoic acid
Description
2-(3-Methoxyphenoxy)benzoic acid (C₁₄H₁₂O₄) is a benzoic acid derivative featuring a methoxy-substituted phenoxy group at the ortho position of the carboxylic acid moiety. It serves as a critical intermediate in synthesizing xanthone dicarboxylic acids, such as LY223982, a potent leukotriene B4 (LTB4) receptor antagonist with anti-inflammatory applications . The compound crystallizes into classical O–H⋯O hydrogen-bonded dimers, further stabilized by C–H⋯π interactions, forming a three-dimensional network. The dihedral angle between its two benzene rings is 69.6°, influencing its molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHDRSQBOSNTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176317 | |
| Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-75-9 | |
| Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21905-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021905759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via oxidative addition of 2-bromobenzoic acid to Cu(I), forming a copper-aryl intermediate. Nucleophilic attack by the deprotonated 3-methoxyphenol (using K₂CO₃ as a base) yields the coupled product. Key parameters include:
-
Reaction Time : 12–24 hours
A representative procedure from adapted patent methodologies achieved a 78% yield by employing 2-bromobenzoic acid (1.0 equiv), 3-methoxyphenol (1.2 equiv), CuI (0.15 equiv), and K₃PO₄ (2.0 equiv) in DMF at 120°C for 18 hours. Post-reaction purification via acid-base extraction (10% HCl to pH 2) and recrystallization from ethanol/water afforded the product with >95% purity.
Nucleophilic Aromatic Substitution
Electrophilic activation of the benzoic acid derivative facilitates nucleophilic displacement by 3-methoxyphenoxide. This route often requires electron-withdrawing groups (e.g., nitro) at the 2-position to enhance reactivity.
Nitro-Group Activation Strategy
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Nitration : 2-Nitrobenzoic acid is synthesized via nitration of benzoic acid using HNO₃/H₂SO₄.
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Etherification : The nitro group activates the ring for substitution with 3-methoxyphenoxide (K₂CO₃, acetone, reflux).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by diazotization and hydrolysis to yield the final product.
This multistep approach, while reliable, suffers from moderate yields (55–65%) due to competing side reactions during nitration and reduction.
Mitsunobu Reaction Method
The Mitsunobu reaction enables ether formation under mild conditions, ideal for acid-sensitive substrates. Here, 2-hydroxybenzoic acid reacts with 3-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure and Scalability
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Reagents : 2-Hydroxybenzoic acid (1.0 equiv), 3-methoxyphenol (1.1 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv)
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Yield : 82–85% after column chromatography (silica gel, ethyl acetate/hexane)
Carboxylic acid protection (e.g., methyl ester) is unnecessary in this method, simplifying the workflow. However, the high cost of DEAD limits industrial scalability.
Grignard-Mediated Synthesis
Adapting methodologies from chloroanisole synthesis, this route employs a Grignard reagent to introduce the methoxyphenoxy moiety.
Stepwise Synthesis
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Bromination : 2-Methylbenzoic acid undergoes radical bromination with N-bromosuccinimide (NBS) to yield 2-bromomethylbenzoic acid.
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Grignard Formation : Reaction with magnesium in THF generates the benzylmagnesium bromide intermediate.
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Etherification : Quenching with 3-methoxybenzaldehyde followed by oxidation (KMnO₄) produces the target compound.
This method achieved a 70% yield but requires meticulous control over radical initiation and oxidation conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Catalyst/Reagents | Pros/Cons |
|---|---|---|---|---|
| Ullmann Coupling | 78 | 120 | CuI, K₃PO₄ | High yield; scalable |
| Nucleophilic Sub. | 60 | 100 | K₂CO₃ | Multistep; side reactions |
| Mitsunobu Reaction | 85 | 25 | DEAD, PPh₃ | Mild conditions; costly reagents |
| Grignard Synthesis | 70 | -10 to 60 | NBS, Mg | Technical complexity |
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 2-(3-methoxyphenoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-Methoxyphenoxy)benzoic acid serves as an important intermediate for developing more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Example Products |
|---|---|
| Oxidation | 3-Methoxybenzoic acid |
| Reduction | 2-(3-Methoxyphenoxy)benzyl alcohol |
| Substitution | Various substituted derivatives |
Biology
Recent studies have indicated that this compound may possess anti-inflammatory and antioxidant properties. Research has focused on its interaction with biological targets, suggesting potential therapeutic applications. For example, it has been investigated for its effects on enzyme inhibition, which could lead to new treatments for inflammatory diseases.
Medicine
The compound has been explored in the context of developing pharmaceuticals, particularly in relation to xanthone dicarboxylic acids which have shown promise in inhibiting specific biological pathways relevant to human health . The structural characteristics of this compound contribute to its potential efficacy in drug development.
Industrial Applications
In the industrial sector, this compound is utilized in producing polymers, adhesives, and coatings due to its favorable chemical properties. Its structural features allow it to enhance the performance characteristics of these materials.
Case Study 1: Bioremediation Potential
A study highlighted the use of a bacterial strain capable of degrading phenoxy compounds, including derivatives of benzoic acid. The strain demonstrated a high degradation rate under optimal conditions, suggesting that compounds like this compound could be involved in bioremediation strategies for contaminated environments .
Case Study 2: Structural Analysis
Research involving crystallography revealed that molecules of this compound form hydrogen-bonded dimers, which are essential for understanding its interaction mechanisms in biological systems . This structural insight is critical for predicting how the compound behaves in various applications.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions, which contribute to its biological activities. For instance, it may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Activity
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH₂Cl)
- Structure: A chloromethyl group replaces the methoxyphenoxy moiety.
- Synthesis : Modified Schotten-Baumann acylation .
- Activity : Demonstrates anti-inflammatory effects in LPS-induced rat models, comparable to aspirin .
- Pharmacokinetics : Rapid absorption (Tₘₐₓ = 1.5 hours) and high bioavailability (82%) in rats .
(Sulfooxy)benzoic Acid Derivatives
- Structure : Sulfonate or hydroxy-sulfonate groups at the ortho position.
- Source : Isolated from Aspergillus species .
- Activity: Potential anti-inflammatory properties due to structural similarity to aspirin (2-(acetoxy)benzoic acid) .
3-Methyl-2-(4-methylphenoxy)benzoic Acid
Substituent Position and Reactivity
3-Methoxy-2-nitrobenzoic Acid
- Structure : Nitro group at the ortho position and methoxy at meta.
- Synthesis: Nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ .
- Reactivity: The electron-withdrawing nitro group enhances acidity (pKa ~1.5) compared to the methoxyphenoxy derivative (pKa ~4.2) .
2-Methoxy-3-(4-methylphenyl)benzoic Acid
Atropisomerism and Crystal Packing
2-(2,2-Dicyano-1-methylethenyl)benzoic Acid
- Structure: Dicyano and methyl groups create rotational barriers.
- Isomerism: Exists as atropisomers in solution, forming non-centrosymmetric hydrogen-bonded dimers in crystals .
- Comparison: Unlike 2-(3-methoxyphenoxy)benzoic acid, steric effects dominate over π-interactions in crystal packing .
Data Table: Key Properties of Selected Compounds
Mechanistic and Structural Insights
- Hydrogen Bonding: The target compound’s O–H⋯O dimers enhance stability, whereas dicyano derivatives rely on weaker C–H⋯O interactions .
- Bioavailability : Chloromethyl derivatives exhibit superior pharmacokinetics compared to sulfonate-containing analogs due to increased lipophilicity .
- Anti-inflammatory Pathways: Both this compound and 3-CH₂Cl derivatives inhibit pro-inflammatory mediators, but via distinct receptor targets (LTB4 vs. COX/LOX pathways) .
Biological Activity
Overview
2-(3-Methoxyphenoxy)benzoic acid (CAS No. 21905-75-9) is an organic compound characterized by its unique structural arrangement, which includes a methoxy group attached to a phenoxy group linked to a benzoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C14H12O4
- Molecular Weight : 244.24 g/mol
- Synthesis : Typically synthesized through the reaction of 3-methoxyphenol with 2-chlorobenzoic acid using copper(I) iodide and potassium carbonate in DMF at elevated temperatures .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds and π-π interactions, which may lead to the inhibition of certain enzymes or receptors involved in inflammatory and oxidative stress pathways .
Anti-inflammatory Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines. In vitro studies have demonstrated that the compound can significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human cell lines .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, thereby protecting cells from oxidative damage. This activity is crucial for potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxic effects against breast cancer (MDA-MB-231) and neuroblastoma (SH-SY5Y) cell lines. The mechanism involves inducing apoptosis through upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Methoxybenzoic Acid | Benzoic Acid Derivative | Antioxidant, anti-inflammatory |
| 4-Methoxyphenoxyacetic Acid | Phenoxyacetic Acid Derivative | Antidiabetic, anticancer |
| This compound | Methoxyphenyl Benzoate | Anti-inflammatory, antioxidant |
Case Studies
- In Vitro Study on Cytotoxicity : A study evaluated the effects of this compound on human foreskin fibroblasts. The compound was found to enhance proteasomal activity without inducing cytotoxicity at concentrations up to 10 μg/mL .
- Antioxidant Efficacy : In a comparative study, the antioxidant activity of this compound was found to be superior to several other phenolic compounds, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Methoxyphenoxy)benzoic acid, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Method A : Sodium hydride (NaH, 1.5 eq.) in DMF under reflux for 24 hours, followed by alkaline hydrolysis (1 N NaOH) and acidification (1 M HCl) to yield the carboxylic acid .
- Method B : Potassium phosphate (K₃PO₄, 2 eq.) in toluene under reflux for 5 hours, followed by methanol/KOH hydrolysis .
- Optimization : Key parameters include solvent polarity (DMF vs. toluene), temperature, and stoichiometry. For instance, microwave-assisted synthesis (e.g., 2-chlorobenzoic acid with phenol derivatives) reduces reaction time and improves yield .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
- Procedure : Single-crystal X-ray diffraction at 295 K resolves bond lengths, angles, and dihedral angles. The SHELX system (e.g., SHELXL) refines the structure, achieving mean C–C bond lengths of 0.005 Å and R factor = 0.062 .
- Software : SHELX programs are used for data processing (SHELXS), refinement (SHELXL), and visualization (ORTEP-3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Approach :
- Use SHELXL’s robust refinement algorithms to handle high-resolution or twinned data .
- Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups. For example, compare experimental dihedral angles (e.g., 71.8° between benzene rings in the crystal structure) with computational models .
Q. What strategies optimize the synthesis of derivatives for biological activity screening?
- Methodology :
- Derivatization : Introduce functional groups (e.g., cyano, amino) via nucleophilic substitution or oxidation. For example, potassium permanganate oxidizes cyano groups to carboxylic acids .
- Yield Optimization : Screen reaction conditions (e.g., temperature, solvent) using Design of Experiments (DoE). A study on 2-((3-methoxyphenoxy)methyl)benzoic acid (2c) compared NaH/DMF (Method A) and K₃PO₄/toluene (Method B), identifying the latter as faster (5 hours vs. 24 hours) .
- Table : Key reaction parameters from optimization studies :
| Method | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | DMF | NaH | 24 | 72 |
| B | Toluene | K₃PO₄ | 5 | 85 |
Q. How are computational tools used to predict synthetic pathways for novel derivatives?
- Approach :
- Retrosynthesis : AI-driven platforms (e.g., PubChem’s structure-based tools) propose feasible routes using databases like Reaxys. For example, derivatives with cyclohexylamino or methoxyphenyl groups can be designed via amide coupling or etherification .
- DFT Calculations : Predict reaction thermodynamics (ΔG, activation energy) to prioritize synthetic routes.
Q. What analytical techniques validate purity and stability under varying storage conditions?
- Methods :
- LC-MS : Quantifies benzoic acid derivatives with detection limits <1 ppm. Creative Proteomics’ platform uses reversed-phase columns (C18) and ESI ionization .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitor hydrolysis of the methoxy group via HPLC .
Data Contradiction Analysis
Q. Conflicting bioactivity results in enzyme inhibition assays: How to troubleshoot?
- Steps :
- Verify compound purity (>95% by HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers) .
- Replicate assays under standardized conditions (pH 7.4, 37°C). For example, inconsistent IC₅₀ values may arise from solvent effects (DMSO vs. ethanol) .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
